Malathion beta-Monoacid-d5
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Overview
Description
. This compound is primarily used in scientific research for its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malathion beta-Monoacid-d5 involves the esterification of malathion with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as acetonitrile or chloroform . The process involves the following steps:
Esterification: Malathion is reacted with ethanol in the presence of a catalyst like sulfuric acid.
Purification: The product is purified using column chromatography or recrystallization techniques.
Characterization: The final product is characterized using spectroscopic methods such as NMR and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Malathion beta-Monoacid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malathion dicarboxylic acid.
Hydrolysis: The ester bonds can be hydrolyzed to produce malathion monoacid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines under mild conditions.
Major Products
Oxidation: Malathion dicarboxylic acid.
Hydrolysis: Malathion monoacid and ethanol.
Substitution: Various substituted malathion derivatives.
Scientific Research Applications
Malathion beta-Monoacid-d5 has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential use in developing treatments for parasitic infections.
Mechanism of Action
Malathion beta-Monoacid-d5 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target organism. The compound binds irreversibly to the serine residue in the active site of acetylcholinesterase, preventing the enzyme from functioning .
Comparison with Similar Compounds
Similar Compounds
Malathion: The parent compound, widely used as an insecticide.
Malaoxon: An oxidized form of malathion with higher toxicity.
Parathion: Another organophosphate insecticide with similar mechanisms of action.
Uniqueness
Malathion beta-Monoacid-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic and toxicokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in biological systems, providing valuable insights into the compound’s behavior and effects .
Properties
Molecular Formula |
C8H15O6PS2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)/i1D3,4D2 |
InChI Key |
FARGSBYVTRDSKX-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC(=O)O)SP(=S)(OC)OC |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC |
Origin of Product |
United States |
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